methyl 3-cyano-2-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylate
Overview
Description
Methyl 3-cyano-2-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylate is a heterocyclic compound with a unique structure that includes a pyridine ring fused to a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-cyano-2-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylate typically involves multicomponent reactions. One common method involves the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine, followed by alkylation . The reaction conditions often include the use of a base such as triethylamine and solvents like ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and the use of readily available starting materials suggest that scalable synthesis could be achieved with appropriate optimization of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-cyano-2-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert nitrile groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include manganese triflate (Mn(OTf)2) and tert-butyl hydroperoxide (t-BuOOH).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Methyl 3-cyano-2-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its properties may be useful in the development of new materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions.
Mechanism of Action
The mechanism of action of methyl 3-cyano-2-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting downstream signaling pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one: This compound shares a similar core structure but lacks the cyano and hydroxy groups.
3-Amino-6,7-dihydro-5H-cyclopenta[b]thieno-[3,2-e]pyridines: These compounds have a thieno ring fused to the pyridine ring, providing different chemical properties.
Uniqueness
Methyl 3-cyano-2-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylate is unique due to the presence of the cyano and hydroxy groups, which can participate in various chemical reactions and interactions. These functional groups enhance its potential for diverse applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
methyl 3-cyano-2-oxo-1,5,6,7-tetrahydrocyclopenta[b]pyridine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-16-11(15)9-6-3-2-4-8(6)13-10(14)7(9)5-12/h2-4H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFGOBEIFQATJGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=O)NC2=C1CCC2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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